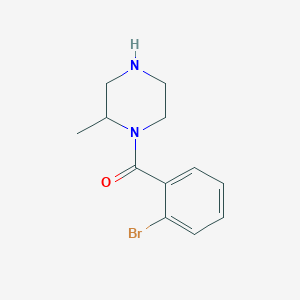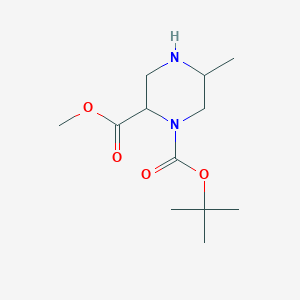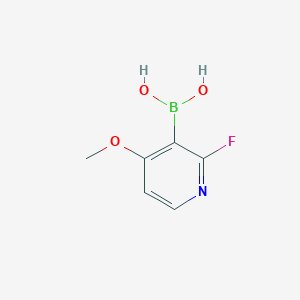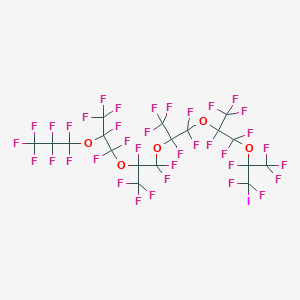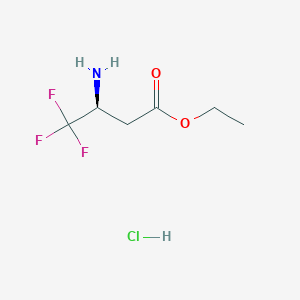
1H,1H,2H,2H-Perfluoro(10,10-dimethyl-1-iodo-9-oxa)decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H,1H,2H,2H-Perfluoro(10,10-dimethyl-1-iodo-9-oxa)decane is a chemical compound that belongs to the group of perfluorocarbons. Perfluorocarbons are synthetic compounds characterized by their unique physical and chemical properties, such as high thermal stability, chemical inertness, and low surface energy. These properties make them suitable for various applications in industry and scientific research.
Métodos De Preparación
The synthesis of 1H,1H,2H,2H-Perfluoro(10,10-dimethyl-1-iodo-9-oxa)decane typically involves the following steps:
Fluorination: The starting material, often a hydrocarbon, undergoes fluorination to replace hydrogen atoms with fluorine atoms.
Iodination: The fluorinated compound is then subjected to iodination to introduce the iodine atom.
Oxidation: The compound is oxidized to introduce the oxygen atom, forming the final product.
Industrial production methods may involve the use of specialized reactors and controlled conditions to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
1H,1H,2H,2H-Perfluoro(10,10-dimethyl-1-iodo-9-oxa)decane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as sodium azide or potassium cyanide.
Oxidation Reactions: The compound can be oxidized to form perfluorinated carboxylic acids or other oxygen-containing derivatives.
Reduction Reactions: The iodine atom can be reduced to form perfluorinated hydrocarbons.
Common reagents and conditions used in these reactions include strong bases, oxidizing agents, and reducing agents . Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1H,1H,2H,2H-Perfluoro(10,10-dimethyl-1-iodo-9-oxa)decane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of other perfluorinated compounds.
Biology: Employed in studies related to cell membrane interactions and permeability.
Medicine: Investigated for its potential use in drug delivery systems and imaging agents.
Industry: Utilized in the production of hydrophobic coatings and lubricants.
Mecanismo De Acción
The mechanism of action of 1H,1H,2H,2H-Perfluoro(10,10-dimethyl-1-iodo-9-oxa)decane involves its interaction with molecular targets and pathways. The compound’s high fluorine content contributes to its hydrophobic nature, allowing it to interact with lipid membranes and proteins. This interaction can affect membrane permeability and protein function, leading to various biological effects .
Comparación Con Compuestos Similares
1H,1H,2H,2H-Perfluoro(10,10-dimethyl-1-iodo-9-oxa)decane can be compared with other similar compounds, such as:
1H,1H,2H,2H-Perfluoro-1-decanol: Similar in structure but contains a hydroxyl group instead of an iodine atom.
1H,1H,2H,2H-Perfluorodecanethiol: Contains a thiol group instead of an iodine atom.
1H,1H,2H,2H-Perfluoro-1-octanol: Shorter carbon chain and contains a hydroxyl group.
The uniqueness of this compound lies in its specific combination of fluorine, iodine, and oxygen atoms, which imparts distinct chemical and physical properties.
Propiedades
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-1-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)-8-iodooctane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4F19IO/c12-3(13,1-2-31)4(14,15)5(16,17)6(18,19)7(20,21)11(29,30)32-8(22,9(23,24)25)10(26,27)28/h1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAZEYOGKLDXNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CI)C(C(C(C(C(C(OC(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4F19IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70663106 |
Source


|
| Record name | 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]-8-iodooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70663106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
640.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25080-25-5 |
Source


|
| Record name | 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]-8-iodooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70663106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



